(2R)-2-hydroxyhexanoic acid
Overview
Description
(2R)-2-hydroxyhexanoic acid, also known as Lactic acid, is a naturally occurring organic acid that is produced during the fermentation process of carbohydrates. It is a chiral molecule that exists in two enantiomeric forms, (R)-lactic acid and (S)-lactic acid. In
Scientific Research Applications
Stereoselective Synthesis and Environmental Impact
- Stereoselectivity in Teratogenic Activity : Research conducted on the enantiomers of 2-ethylhexanoic acid, a compound related to (2R)-2-hydroxyhexanoic acid, highlights the importance of chirality in biological activity. The study demonstrated that the (R)-enantiomer of 2-ethylhexanoic acid exhibited significant teratogenic effects in mice, whereas the (S)-enantiomer did not. This finding emphasizes the critical role of stereochemistry in the biological impact of chemicals and suggests potential avenues for safer chemical synthesis by focusing on enantiomerically pure compounds to reduce adverse environmental and health effects (Hauck et al., 1990).
Biodegradation and Environmental Remediation
- Biodegradation of Environmental Pollutants : The metabolism of biphenyl derivatives, including compounds structurally similar to this compound, by Pseudomonas putida, highlights the microorganism's ability to break down complex organic pollutants. This study underscores the potential use of microbial pathways in the bioremediation of environmental contaminants, including plasticizers and other industrial chemicals, through the degradation of their harmful metabolites (Catelani et al., 1973).
Material Science and Polymer Research
- Polyhydroxyalkanoates (PHAs) Synthesis : The incorporation of 4-hydroxyhexanoic acid, a related compound, into polyhydroxyalkanoates by various bacteria, represents an important application in the production of biodegradable plastics. The ability to synthesize polymers incorporating this compound or its derivatives could lead to the development of new materials with enhanced properties, such as improved flexibility or biodegradability, offering significant benefits for environmental sustainability (Valentin et al., 2004).
Biomedical Applications
- Nerve Cell Differentiation : In the field of biomedical research, polyhydroxyalkanoates scaffolds incorporating 3-hydroxyhexanoate units have been shown to promote the differentiation of human bone marrow mesenchymal stem cells into nerve cells. This application suggests that this compound derivatives could play a role in the development of materials for nerve tissue engineering, potentially aiding in the treatment of nerve injuries and neurodegenerative diseases (Wang et al., 2010).
Mechanism of Action
Target of Action
The primary target of (2R)-2-hydroxyhexanoic acid, also known as ®-2-hydroxyhexanoic acid, is the adenosine A1 receptors . These receptors are almost exclusively expressed at nerve terminals .
Mode of Action
This compound, a metabolite of ketamine, reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts the compound’s effect on glutamate release and presynaptic activity . Signal transduction studies in primary neuronal cultures demonstrated that this compound reduced P-T286-CamKII and P-S9-Synapsin, which correlated with decreased synaptic vesicle recycling .
Biochemical Pathways
The compound’s action affects the glutamate neurotransmission pathway . By reducing glutamate release, it influences the balance of excitatory and inhibitory signals in the nervous system . This action may contribute to its rapid antidepressant action .
Pharmacokinetics
The compound’s ability to cross the blood-brain barrier and interact with central nervous system targets suggests it has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in glutamate release, changes in intracellular signaling, and decreased synaptic vesicle recycling . These changes may contribute to its observed antidepressant effects .
Properties
IUPAC Name |
(2R)-2-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNVHGFPZAZGA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43201-07-6 | |
Record name | 2-Hydroxyhexanoic acid, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043201076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-hydroxyhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYHEXANOIC ACID, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54ADS710JF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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